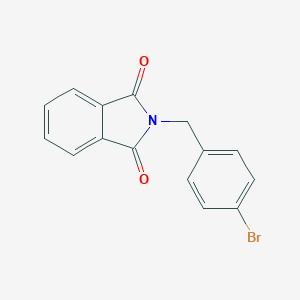

2-(4-Bromobenzyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIUKCOEPYIPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358408 | |

| Record name | 2-[(4-Bromophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153171-22-3 | |

| Record name | 2-[(4-Bromophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromobenzyl)isoindoline-1,3-dione

This technical guide provides a comprehensive overview of the core chemical properties of 2-(4-Bromobenzyl)isoindoline-1,3-dione, tailored for researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, spectral data, synthesis protocols, and potential biological relevance, presenting all quantitative data in structured tables and experimental methodologies with clarity.

Core Chemical Properties

This compound is a phthalimide derivative characterized by the presence of a 4-bromobenzyl group attached to the nitrogen atom of the isoindoline-1,3-dione core. This compound serves as a valuable building block in organic synthesis and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrNO₂ | [1] |

| Molecular Weight | 316.15 g/mol | [1] |

| CAS Number | 153171-22-3 | [2] |

| Appearance | Colorless solid | [2] |

| Melting Point | 126-129 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethyl acetate and N,N-dimethylformamide (DMF). Recrystallization is possible from a hexane/ethyl acetate mixed solvent. | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and benzylic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 4.80 | s | 2H | -CH₂- | [2] |

| 7.32 | d, J = 7.8 Hz | 2H | Ar-H (bromobenzyl group) | [2] |

| 7.44 | d, J = 8.1 Hz | 2H | Ar-H (bromobenzyl group) | [2] |

| 7.71-7.73 | m | 2H | Ar-H (phthalimide group) | [2] |

| 7.84-7.85 | m | 2H | Ar-H (phthalimide group) | [2] |

Solvent: CDCl₃, Frequency: 300 MHz[2]

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~42 | -CH₂- |

| ~121 | C-Br |

| ~123 | Ar-C (phthalimide) |

| ~129 | Ar-C (bromobenzyl) |

| ~131 | Ar-C (bromobenzyl) |

| ~132 | Ar-C (phthalimide) |

| ~134 | Ar-C (phthalimide) |

| ~136 | Ar-C (bromobenzyl) |

| ~167 | C=O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1770 | Strong | Asymmetric C=O stretch (imide) |

| ~1715 | Strong | Symmetric C=O stretch (imide) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1390 | Strong | C-N stretch |

| ~1070 | Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

| m/z | Interpretation |

| 315/317 | [M]⁺, Molecular ion peak with bromine isotopes |

| 236 | [M - Br]⁺ |

| 170/172 | [Br-C₇H₆]⁺, Bromobenzyl cation |

| 147 | [C₈H₅NO₂]⁺, Phthalimide fragment |

| 104 | Phthaloyl cation fragment |

| 91 | Tropylium ion from benzyl fragment |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via the reaction of potassium phthalimide with 4-bromobenzyl bromide.

Materials:

-

Potassium phthalimide

-

4-Bromobenzyl bromide

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated saline solution

Procedure: [2]

-

A reaction mixture of 4-bromobenzyl bromide (4.00 g, 16.004 mmol) and potassium phthalimide (3.26 g, 17.61 mmol) in N,N-dimethylformamide (DMF, 10 mL) is prepared in a round-bottom flask.

-

The flask is placed in an oil bath preheated to 100 °C.

-

The reaction mixture is stirred for 6 hours.

-

After completion, the reaction is cooled to room temperature.

-

The reaction is quenched by the addition of deionized water (100 mL).

-

The mixture is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic phases are washed sequentially with deionized water (100 mL) and saturated saline solution (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification:

-

The crude product can be purified by recrystallization from a hexane/ethyl acetate mixed solvent to afford colorless cottony crystals.[2]

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the reviewed literature, the isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this class have demonstrated a wide range of activities, including:

-

Anti-inflammatory and Analgesic Effects: Many N-substituted phthalimides have been investigated for their potential to alleviate pain and inflammation.[3]

-

Anticancer Activity: The phthalimide structure is a key component of several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[4][5]

-

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been designed as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[6]

The presence of the 4-bromobenzyl moiety in this compound provides a site for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be utilized in various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.

References

- 1. 2-(4-bromobenzyl)-1H-isoindole-1,3(2H)-dione | 153171-22-3 [chemicalbook.com]

- 2. Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Bromobenzyl)isoindoline-1,3-dione (CAS: 153171-22-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromobenzyl)isoindoline-1,3-dione, a member of the versatile isoindoline-1,3-dione (phthalimide) class of compounds. While specific biological activity data for this particular molecule is not extensively available in peer-reviewed literature, this document consolidates its known chemical and physical properties, a detailed synthesis protocol, and contextualizes its potential applications by examining the well-established pharmacological profile of the broader isoindoline-1,3-dione scaffold. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic exploration of this and related compounds.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of an isoindoline-1,3-dione moiety N-substituted with a 4-bromobenzyl group. The presence of the bromine atom on the benzyl ring offers a potential site for further chemical modification and may influence its biological activity.

| Property | Value | Reference |

| CAS Number | 153171-22-3 | [1] |

| Molecular Formula | C₁₅H₁₀BrNO₂ | [2] |

| Molecular Weight | 316.15 g/mol | [2] |

| Appearance | Colorless solid | [1] |

| Melting Point | 126-129 °C | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 4.80 (s, 2H, CH₂), 7.32 (d, J = 7.8 Hz, 2H, ArH), 7.44 (d, J = 8.1 Hz, 2H, ArH), 7.71-7.73 (m, 2H, ArH), 7.84-7.85 (m, 2H, ArH) | [1] |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between potassium phthalimide and 4-bromobenzyl bromide. This method, a variation of the Gabriel synthesis, provides a straightforward and high-yielding route to the desired product.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

p-Bromobenzyl bromide

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (AcOEt)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

A reaction mixture of p-bromobenzyl bromide (4.00 g, 16.004 mmol) and potassium phthalimide (3.26 g, 17.61 mmol) in N,N-dimethylformamide (DMF, 10 mL) is prepared in a round-bottom flask.

-

The flask is placed in an oil bath preheated to 100 °C.

-

The reaction is stirred for 6 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of deionized water (100 mL).

-

The aqueous mixture is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic phases are washed sequentially with deionized water (100 mL) and saturated saline (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Recrystallization from a hexane/ethyl acetate mixed solvent affords colorless crystalline this compound.

Biological Activity and Potential Applications

Known activities of the isoindoline-1,3-dione class include:

-

Analgesic and Anti-inflammatory Activity: Numerous N-substituted phthalimide derivatives have been reported to possess significant analgesic and anti-inflammatory properties.[2][3][4] These effects are often attributed to the inhibition of enzymes such as cyclooxygenases (COX).

-

Anticancer Activity: The isoindoline-1,3-dione structure is a key component of several anticancer agents, including the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. Other derivatives have shown cytotoxic effects against various cancer cell lines.[5][6]

-

Acetylcholinesterase (AChE) Inhibition: Several isoindoline-1,3-dione derivatives have been designed and synthesized as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[7][8][9] The phthalimide moiety is believed to interact with the peripheral anionic site of the enzyme.[7]

Given the prevalence of these activities within the isoindoline-1,3-dione family, this compound represents a candidate for screening in these and other therapeutic areas. The 4-bromo substituent could potentially enhance potency or alter the selectivity profile compared to non-halogenated analogs.

Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by isoindoline-1,3-dione derivatives, a potential mode of action for the title compound.

Future Directions

The lack of specific biological data for this compound highlights an opportunity for further research. Key areas for investigation include:

-

In vitro screening: Evaluating the compound's activity against a panel of relevant biological targets, such as COX enzymes, various cancer cell lines, and acetylcholinesterase.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the 4-bromobenzyl moiety to understand the structural requirements for biological activity.

-

Computational studies: Employing molecular docking and other in silico methods to predict potential biological targets and binding modes.

Conclusion

This compound is a readily synthesizable compound belonging to a class with proven and diverse pharmacological relevance. While its specific biological profile remains to be elucidated, its structural features make it an interesting candidate for further investigation in drug discovery and development programs. This technical guide provides the foundational chemical information and a framework for its potential therapeutic applications based on the activities of structurally related compounds.

References

- 1. 2-(4-bromobenzyl)-1H-isoindole-1,3(2H)-dione | 153171-22-3 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. media.neliti.com [media.neliti.com]

- 4. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]

- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromobenzyl)isoindoline-1,3-dione

Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromobenzyl)isoindoline-1,3-dione, a key synthetic intermediate in the fields of medicinal chemistry and materials science. The document details the compound's physicochemical and spectroscopic properties, presents validated experimental protocols for its synthesis, and discusses its applications in research and drug development. All quantitative data is systematically tabulated, and logical workflows are visualized to support researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-(4-bromobenzyl)phthalimide, is a derivative of phthalimide, a structural motif of significant interest in medicinal chemistry. The isoindoline-1,3-dione core is a recognized pharmacophore that interacts with various biological targets. Consequently, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, anxiolytic, and enzyme inhibitory properties. Its structure, featuring a reactive bromobenzyl group, makes it a versatile precursor for introducing the phthalimide moiety into diverse molecular scaffolds through nucleophilic substitution reactions. This guide consolidates the essential technical information required for the effective use of this compound in a research and development setting.

Chemical Structure and Properties

The molecular structure consists of an isoindoline-1,3-dione (phthalimide) group connected via a methylene bridge to a 4-bromophenyl ring.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. There is a noted variance in the reported melting points, which may be attributable to different crystalline forms or measurement conditions.

| Property | Value | Reference |

| CAS Number | 153171-22-3 | |

| Molecular Formula | C₁₅H₁₀BrNO₂ | |

| Molecular Weight | 316.15 g/mol | |

| Appearance | Colorless to white solid/crystals | |

| Melting Point | 126-129 °C | |

| 137-139 °C | ||

| Storage | Inert atmosphere, room temperature |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. The following tables present the key spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

| Parameter | Value | Reference |

|---|---|---|

| Solvent | CDCl₃ | |

| Frequency | 300 MHz | |

| Chemical Shift (δ) | 4.80 (s, 2H, CH₂) | |

| 7.32 (d, J = 7.8 Hz, 2H, ArH) | ||

| 7.44 (d, J = 8.1 Hz, 2H, ArH) | ||

| 7.71-7.73 (m, 2H, ArH) |

| | 7.84-7.85 (m, 2H, ArH) | |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3020 | C-H stretch (aromatic) | |

| 1770-1690 | C=O stretch (imide, asymmetric & symmetric) |

| 1600 | C=C stretch (aromatic) | |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the Gabriel synthesis or a modification thereof, involving the N-alkylation of phthalimide or its potassium salt with 4-bromobenzyl bromide.

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis from Potassium Phthalimide

This protocol is adapted from a method utilizing the potassium salt of phthalimide, which is readily alkylated.

Materials:

-

p-Bromobenzyl bromide (16.0 mmol, 4.00 g)

-

Potassium phthalimide (17.6 mmol, 3.26 g)

-

N,N-Dimethylformamide (DMF, 10 mL)

-

Ethyl acetate (AcOEt)

-

Deionized water

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine p-bromobenzyl bromide and potassium phthalimide in N,N-dimethylformamide (10 mL) in a round-bottom flask.

-

Heat the reaction mixture in an oil bath at 100 °C with stirring for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding deionized water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and wash sequentially with deionized water (100 mL) and saturated saline solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting colorless solid is this compound. Recrystallization from a hexane/ethyl acetate mixture can be performed for further purification.

Protocol 2: Synthesis from Phthalimide with Potassium Carbonate

This alternative protocol uses phthalimide directly with a base in acetone.

Materials:

-

Phthalimide (0.003 mol, 0.44 g)

-

4-Bromobenzyl bromide (0.003 mol, 0.75 g)

-

Anhydrous potassium carbonate

-

Dry acetone

Procedure:

-

Prepare a mixture of phthalimide and 4-bromobenzyl bromide in dry acetone in a round-bottom flask.

-

Add anhydrous potassium carbonate to the mixture.

-

Reflux the mixture for 1 hour.

-

After cooling, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization to obtain white crystals of N-(4-bromobenzyl)phthalimide.

Applications in Research and Development

The phthalimide group is a privileged scaffold in medicinal chemistry. Its planar structure is believed to participate in π-π stacking interactions with aromatic amino acid residues in enzyme active sites. This compound is a valuable starting material for synthesizing derivatives that leverage this property.

Enzyme Inhibition: Phthalimide derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The phthalimide moiety often interacts with the peripheral anionic site (PAS) of the enzyme, making it a key pharmacophore in the design of new inhibitors. The 4-bromobenzyl group can be further modified, for example, via cross-coupling reactions, to explore structure-activity relationships (SAR).

Caption: Logical diagram illustrating the use of the phthalimide core in drug design.

Anxiolytic Agents: Based on molecular modeling studies of benzodiazepines, which are a major class of anxiolytics, phthalimide derivatives have been synthesized and evaluated for their anxiolytic activity. The structural features of the phthalimide system allow it to mimic aspects of the benzodiazepine pharmacophore.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

-

Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant utility for researchers in organic synthesis and drug discovery. Its straightforward preparation and the versatility of its functional groups make it an ideal intermediate for creating libraries of novel compounds for biological screening. This guide has provided the core technical data and protocols necessary to facilitate its use in the laboratory.

Technical Guide: 2-(4-Bromobenzyl)isoindoline-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of 2-(4-Bromobenzyl)isoindoline-1,3-dione, a compound of interest in medicinal chemistry and organic synthesis.

Compound Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 316.15 g/mol | [1][2] |

| Molecular Formula | C15H10BrNO2 | [1] |

| CAS Number | 153171-22-3 | [1][3][4] |

| Melting Point | 126-129 °C | [3] |

| Appearance | Colorless Solid | [3] |

| Purity | ≥95.0% | [2] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established laboratory procedures.[3]

Materials:

-

p-Bromobenzyl bromide (4.00 g, 16.004 mmol)

-

Phthalimide potassium salt (3.26 g, 17.61 mmol)

-

N,N-dimethylformamide (DMF, 10 mL)

-

Deionized water

-

Ethyl acetate (AcOEt)

-

Anhydrous sodium sulfate (Na2SO4)

-

Saturated saline solution

-

Hexane

Procedure:

-

A reaction mixture of p-bromobenzyl bromide and phthalimide potassium salt is prepared in N,N-dimethylformamide.

-

The mixture is heated in an oil bath to 100 °C with calcium chloride added as a desiccant. The reaction is stirred for 6 hours.

-

After the reaction is complete, it is cooled to room temperature.

-

The reaction is quenched by the addition of 100 mL of deionized water.

-

The mixture is then extracted three times with 100 mL of ethyl acetate.

-

The combined organic phases are washed sequentially with 100 mL of deionized water and 100 mL of saturated saline solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting product, this compound, is obtained as a colorless solid with a quantitative yield.

-

Recrystallization from a hexane/ethyl acetate mixed solvent can be performed to obtain colorless cottony crystals.

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 4.80 (2H, s, CH₂), 7.32 (2H, d, J = 7.8 Hz, ArH), 7.44 (2H, d, J = 8.1 Hz, ArH), 7.71-7.73 (2H, m, ArH), 7.84-7.85 (2H, m, ArH).[3]

Visualized Workflow

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Biological Context

While specific signaling pathway involvement for this compound is not extensively documented in the provided search results, the parent structure, isoindoline-1,3-dione (phthalimide), is a significant pharmacophore. Derivatives of this structure have been investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase, which is relevant in the context of Alzheimer's disease research.[5] Furthermore, various isoindoline-1,3-dione derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[6][7] This suggests that this compound could be a candidate for further biological screening and drug development studies.

References

- 1. 153171-22-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-(4-bromobenzyl)-1H-isoindole-1,3(2H)-dione | 153171-22-3 [chemicalbook.com]

- 4. 2-(4-bromobenzyl)-isoindole | Sigma-Aldrich [sigmaaldrich.com]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. media.neliti.com [media.neliti.com]

Synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione from Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromobenzyl)isoindoline-1,3-dione from phthalimide. This process, a variant of the Gabriel synthesis, is a fundamental reaction in organic chemistry for the formation of primary amines and their derivatives, which are crucial intermediates in pharmaceutical and materials science. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Reaction Principle: The Gabriel Synthesis

The synthesis of this compound from phthalimide is achieved through the Gabriel synthesis. This reaction transforms primary alkyl halides into primary amines or, in this case, a protected amine derivative. The process involves the N-alkylation of a phthalimide salt with an alkyl halide.[1]

The key steps are:

-

Deprotonation of Phthalimide: Phthalimide is first deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form the potassium salt of phthalimide. This salt is a potent nucleophile.[2]

-

Nucleophilic Substitution: The phthalimide anion then acts as a nucleophile and attacks the primary alkyl halide, in this case, 4-bromobenzyl bromide, in an S(_N)2 reaction.[3] This step forms the N-alkylated phthalimide, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar N-substituted phthalimides.[4][5]

Method 1: Synthesis using Potassium Phthalimide in DMF

This method involves the direct reaction of commercially available potassium phthalimide with 4-bromobenzyl bromide in a suitable solvent like N,N-dimethylformamide (DMF).

Materials:

-

Potassium phthalimide

-

4-Bromobenzyl bromide

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromobenzyl bromide in DMF in a round-bottom flask equipped with a magnetic stirrer, add potassium phthalimide.[4]

-

An exothermic reaction may occur.[4] Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with chloroform and transfer it to a separatory funnel containing water.

-

Separate the organic phase and extract the aqueous phase with chloroform.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-chloroform) to yield pure this compound as a solid.[4]

Method 2: In situ generation of Potassium Phthalimide

This method generates the potassium phthalimide in the reaction mixture.

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate

-

4-Bromobenzyl bromide

-

Glacial acetic acid (for purification)

-

Ethanol

Procedure:

-

In a round-bottom flask, create an intimate mixture of anhydrous potassium carbonate and phthalimide.[5]

-

Add 4-bromobenzyl bromide to this mixture.

-

Heat the mixture in an oil bath under a reflux condenser for several hours.[5]

-

After the reaction is complete, cool the mixture. The excess 4-bromobenzyl bromide can be removed by steam distillation.[5]

-

The product will crystallize upon cooling. Filter the solid using a Büchner funnel and wash thoroughly with water.

-

Further purify the product by recrystallization from glacial acetic acid or ethanol to obtain pure this compound.[5]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-substituted phthalimides based on related preparations. The exact values for the target compound may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalimide (or Potassium Phthalimide) | 1.0 - 1.2 equivalents | [4][5] |

| 4-Bromobenzyl bromide | 1.0 equivalent | [4] |

| Base (e.g., K₂CO₃) | 1.2 - 2.0 equivalents | [5] |

| Solvent | DMF, Acetone, or solvent-free | [4][5][6] |

| Reaction Temperature | Room Temperature to 190°C | [5][6] |

| Reaction Time | 2 - 26 hours | [6] |

| Yield | 70% - 95% (typical for similar compounds) | [6][7] |

| Melting Point | Varies (e.g., N-(o-bromobenzyl) phthalimide: 96.5-98°C) | [4] |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis.

Experimental Workflow

Caption: General experimental workflow.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

Technical Guide: Physicochemical Properties and Synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the chemical intermediate 2-(4-Bromobenzyl)isoindoline-1,3-dione. It details its key physicochemical properties, with a specific focus on its melting point. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and the standardized procedure for melting point determination. Logical workflows for these experimental processes are visualized to enhance clarity and reproducibility for research and development applications.

Core Compound Properties

This compound, also known as N-(4-Bromobenzyl)phthalimide, is a derivative of phthalimide.[1][2] Phthalimides are a class of compounds recognized for their importance in medicinal chemistry, possessing a range of biological activities.[1][2] The title compound serves as a valuable building block in organic synthesis. Its key quantitative data are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 153171-22-3 | [3][4] |

| Molecular Formula | C₁₅H₁₀BrNO₂ | [4] |

| Molecular Weight | 316.15 g/mol | [4] |

| Melting Point | 126-129 °C | [3] |

| Appearance | Colorless solid / Colorless cottony crystals | [3] |

Experimental Protocols

Synthesis and Purification Protocol

This protocol details the synthesis of this compound from p-bromobenzyl bromide and potassium phthalimide.[3]

Materials:

-

p-Bromobenzyl bromide (4.00 g, 16.004 mmol)

-

Phthalimide potassium salt (3.26 g, 17.61 mmol)

-

N,N-dimethylformamide (DMF, 10 mL)

-

Deionized water

-

Ethyl acetate (AcOEt)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Saturated saline solution

Procedure:

-

A reaction mixture of p-bromobenzyl bromide and phthalimide potassium salt is prepared in 10 mL of N,N-dimethylformamide (DMF).[3]

-

The mixture is heated in an oil bath to 100 °C and stirred for 6 hours. Calcium chloride is added as a desiccant.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.[3]

-

The reaction is quenched by the addition of 100 mL of deionized water.[3]

-

The mixture is extracted three times with 100 mL of ethyl acetate (AcOEt).[3]

-

The combined organic phases are washed sequentially with 100 mL of deionized water and 100 mL of saturated saline solution.[3]

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[3]

-

Recrystallization from a hexane/ethyl acetate mixed solvent is performed to obtain pure, colorless cottony crystals of this compound.[3]

Caption: Synthesis and Purification Workflow.

Melting Point Determination Protocol

The following is a generalized but standard protocol for determining the melting point of a crystalline organic solid using a capillary-based apparatus.[5][6] The purity of a crystalline compound is directly related to its melting point; pure samples typically exhibit sharp melting points, whereas impure samples melt over a wider range and at a lower temperature.[5]

Apparatus & Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Calibrated thermometer

-

Capillary tubes (sealed at one end)

-

Dry, purified sample of this compound

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of the dry crystalline sample on a clean watch glass.[6] Gently press the open end of a capillary tube into the sample to collect a small amount of the solid.

-

Packing: Tap the sealed bottom of the capillary tube on a hard surface to pack the solid down. Repeat until a densely packed column of about 2-3 mm in height is achieved at the bottom of the tube.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample block.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially, but the rate should be slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point (126 °C).[5]

-

Observation & Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, this range is expected to be 126-129 °C.[3]

Caption: General Logic for Melting Point Determination.

References

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-bromobenzyl)-1H-isoindole-1,3(2H)-dione | 153171-22-3 [chemicalbook.com]

- 4. 153171-22-3|this compound|BLD Pharm [bldpharm.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

Solubility of 2-(4-Bromobenzyl)isoindoline-1,3-dione in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromobenzyl)isoindoline-1,3-dione is a member of the N-substituted phthalimide class of compounds, which are of significant interest in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside detailed experimental protocols for its quantitative determination. While specific solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodology to generate reliable data.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a nonpolar bromobenzyl group and a polar phthalimide moiety, a varied solubility profile in organic solvents can be anticipated. The phthalimide group itself contributes to good solubility in polar organic solvents. It is predicted that the compound will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents.

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be excellent solvents for this compound due to their ability to solvate both the polar and nonpolar regions of the molecule.

-

Moderate Solubility: Solvents like acetone, ethyl acetate, acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF) are expected to be effective solvents.[1]

-

Lower Solubility: Less polar solvents such as toluene and hexane are predicted to be poor solvents. However, as noted in some synthesis procedures, a mixture of hexane and ethyl acetate can be used for recrystallization, indicating some solubility in this mixed solvent system.

-

Alcohols: Polar protic solvents like methanol and ethanol are also expected to dissolve the compound, though perhaps to a lesser extent than polar aprotic solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely reported in peer-reviewed literature. To facilitate further research and application, the following table is provided for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocols for Solubility Determination

The following sections detail robust and widely accepted methods for the experimental determination of the solubility of this compound.

Synthesis and Purity Confirmation of this compound

Prior to solubility determination, it is crucial to ensure the synthesis and purity of the target compound. A general synthetic route involves the reaction of phthalic anhydride with 4-bromobenzylamine. Purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[2][3]

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent (e.g., 1 mL) to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (the mobile phase for HPLC analysis is often a good choice) to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method against a standard curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for all dilution factors.

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of the dissolved compound.[4]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan)

-

Column Temperature: 25 °C

A calibration curve must be prepared using standard solutions of known concentrations of this compound.

Alternative Analytical Method: UV-Vis Spectrophotometry

For a more rapid, though potentially less selective, determination of solubility, UV-Vis spectrophotometry can be employed. This method is suitable for compounds with a strong chromophore, which this compound possesses.[5][6]

Procedure:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent with known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Following the shake-flask procedure (steps 1-6), measure the absorbance of the diluted, filtered supernatant at the λmax.

-

Calculate Concentration: Using the equation of the line from the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate Solubility: Calculate the original solubility in the solvent, accounting for all dilution factors.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 2-(4-Bromobenzyl)isoindoline-1,3-dione and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromobenzyl)isoindoline-1,3-dione is a halogenated derivative of N-substituted isoindoline-1,3-diones, a class of compounds also known as phthalimides. The isoindoline-1,3-dione scaffold is a well-recognized pharmacophore in medicinal chemistry, forming the core structure of various biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects.[2][3] The introduction of a 4-bromobenzyl group to the nitrogen atom of the isoindoline-1,3-dione core modifies its lipophilicity and electronic properties, which can significantly influence its biological activity. This technical guide provides a comprehensive review of the synthesis, and known and potential biological activities of this compound, with a focus on quantitative data and detailed experimental protocols for its synthesis and the evaluation of its analogs.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 316.15 g/mol and a melting point in the range of 126-129 °C.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between potassium phthalimide and 4-bromobenzyl bromide.

Experimental Protocol:

A reaction mixture of 4-bromobenzyl bromide (16.004 mmol) and potassium phthalimide (17.61 mmol) in N,N-dimethylformamide (DMF, 10 mL) is heated in an oil bath at 100 °C. Calcium chloride is added as a desiccant, and the reaction is stirred for 6 hours. After completion, the reaction is cooled to room temperature and quenched by the addition of deionized water (100 mL). The mixture is then extracted with ethyl acetate (3 x 100 mL). The combined organic phases are washed sequentially with deionized water (100 mL) and saturated saline solution (100 mL), dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product can be recrystallized from a hexane/ethyl acetate mixed solvent to yield colorless cottony crystals. This procedure affords a quantitative yield of the final product.

Characterization Data:

| Property | Value |

| Melting Point | 126-129 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.80 (s, 2H, CH₂), 7.32 (d, J = 7.8 Hz, 2H, ArH), 7.44 (d, J = 8.1 Hz, 2H, ArH), 7.71-7.73 (m, 2H, ArH), 7.84-7.85 (m, 2H, ArH) |

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activities of Isoindoline-1,3-dione Derivatives

While specific biological data for this compound is limited in the current literature, the broader class of isoindoline-1,3-dione derivatives has been extensively studied, revealing significant potential in several therapeutic areas. The following sections summarize the key biological activities of structurally related compounds, providing a basis for the potential applications of the title compound.

Anticancer Activity

Numerous isoindoline-1,3-dione derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often attributed to the induction of apoptosis.[4]

Quantitative Data for Anticancer Activity of Related Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [5] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | 3.81 µg/mL | [5] |

| Isoindoline-1,3-dione derivative 7 | A549 (lung carcinoma) | 19.41 ± 0.01 | [6] |

| N-(5-(4-Bromophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | MDA-MB-468 (breast cancer) | 0.6 ± 0.04 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8][9][10]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[12]

Quantitative Data for AChE Inhibition by Related Derivatives:

| Compound | IC₅₀ (µM) | Reference |

| 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 | [12] |

| para-Fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrid | 2.1 | [13] |

| para-Methyl substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrid | 5.4 ± 0.9 | [13] |

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[1][2][14][15][16]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in the buffer, and a solution of the test compound in a suitable solvent.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value is determined from the dose-response curve.

Logical Relationship of Structure-Activity in AChE Inhibitors

Caption: Structure-activity relationship (SAR) for isoindoline-1,3-dione based AChE inhibitors.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant and diverse biological potential. While direct biological data for this specific compound is not extensively available, the well-documented anticancer and acetylcholinesterase inhibitory activities of its close analogs strongly suggest that it warrants further investigation. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to design novel derivatives with enhanced activities. Future studies should focus on the systematic evaluation of this compound in various biological assays to fully elucidate its pharmacological profile and potential for drug development.

References

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

The Isoindoline-1,3-dione Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a bicyclic aromatic imide that has played a pivotal role in the advancement of organic synthesis and medicinal chemistry. Since its initial application in the late 19th century, this versatile structural motif has been at the center of both significant therapeutic breakthroughs and cautionary tales in drug development. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of isoindoline-1,3-diones, with a focus on key synthetic methodologies, biological activities, and the molecular mechanisms that underpin their therapeutic effects.

Early Discovery and the Gabriel Synthesis

The history of isoindoline-1,3-diones is inextricably linked to the work of German chemist Siegmund Gabriel. In 1887, he introduced a method to synthesize primary amines from primary alkyl halides using potassium phthalimide, a reaction now famously known as the Gabriel synthesis.[1][2] This method was a significant advancement as it provided a way to form primary amines without the common issue of over-alkylation seen with the use of ammonia.[3][4]

The synthesis traditionally involves the N-alkylation of a phthalimide salt with an alkyl halide, followed by the liberation of the primary amine.[1][5] The cleavage of the N-alkylphthalimide can be achieved through acidic hydrolysis or, more commonly, via the Ing-Manske procedure, which utilizes hydrazine.[1][2]

Experimental Protocol: The Gabriel Synthesis (Ing-Manske Procedure)

Objective: To synthesize a primary amine from a primary alkyl halide using potassium phthalimide and subsequent hydrazinolysis.

Step 1: N-Alkylation of Potassium Phthalimide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in a suitable polar aprotic solvent such as dimethylformamide (DMF).[6]

-

Add the primary alkyl halide to the solution.

-

Heat the reaction mixture to reflux and maintain the temperature for a period determined by the reactivity of the alkyl halide (monitoring by thin-layer chromatography is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the N-alkylphthalimide.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Hydrazinolysis of N-Alkylphthalimide

-

Suspend the dried N-alkylphthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate to the suspension.[2]

-

Heat the mixture to reflux. A precipitate of phthalhydrazide will form.[1]

-

After the reaction is complete, cool the mixture.

-

Acidify the mixture with dilute hydrochloric acid to protonate the primary amine and dissolve any remaining basic impurities.

-

Filter the mixture to remove the insoluble phthalhydrazide.

-

Basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine salt, liberating the free primary amine.

-

Extract the primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure primary amine.

Diagram 1: Gabriel Synthesis Workflow

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic and Synthetic Profile of 2-(4-Bromobenzyl)isoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 2-(4-Bromobenzyl)isoindoline-1,3-dione. The information is compiled to assist researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Spectroscopic Data

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental data for ¹H NMR is available, complete experimental spectra for ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are not readily found in the public domain. Therefore, this guide provides the available experimental ¹H NMR data and predicted data for the other techniques based on the analysis of closely related analogs and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (Phthalimide) | 7.84 - 7.85 | m | - | 2H |

| Ar-H (Phthalimide) | 7.71 - 7.73 | m | - | 2H |

| Ar-H (Bromobenzyl) | 7.44 | d | 8.1 | 2H |

| Ar-H (Bromobenzyl) | 7.32 | d | 7.8 | 2H |

| -CH₂- | 4.80 | s | - | 2H |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar isoindoline-1,3-dione derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Imide) | ~167 |

| C (Quaternary, Phthalimide) | ~132 |

| C-H (Aromatic, Phthalimide) | ~134, ~123 |

| C (Quaternary, Bromobenzyl, C-Br) | ~121 |

| C (Quaternary, Bromobenzyl, C-CH₂) | ~136 |

| C-H (Aromatic, Bromobenzyl) | ~131, ~130 |

| -CH₂- | ~42 |

Note: These are predicted values and may differ from experimental results.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted absorption bands are based on characteristic vibrational frequencies of the functional groups in this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Imide, Asymmetric Stretch) | ~1770 | Strong |

| C=O (Imide, Symmetric Stretch) | ~1710 | Strong |

| C-N (Imide Stretch) | ~1380 | Strong |

| C=C (Aromatic Stretch) | ~1600, ~1480 | Medium |

| C-H (Aromatic Stretch) | >3000 | Medium-Weak |

| C-H (Aliphatic Stretch) | <3000 | Medium-Weak |

| C-Br (Stretch) | ~600-500 | Medium |

Note: These are predicted values and may differ from experimental results.

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 315/317 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M-Br]⁺ | 236 | Loss of Bromine radical |

| [C₈H₄O₂N]⁺ | 146 | Phthalimide fragment |

| [C₇H₆Br]⁺ | 169/171 | Bromobenzyl fragment |

Note: These are predicted values and may differ from experimental results.

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between potassium phthalimide and 4-bromobenzyl bromide.

Synthesis of this compound

Materials:

-

p-Bromobenzyl bromide (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

A reaction mixture of p-bromobenzyl bromide and potassium phthalimide in DMF is prepared in a round-bottom flask.

-

The mixture is heated in an oil bath at 100 °C with stirring for 6 hours. A drying tube with CaCl₂ is used to protect the reaction from moisture.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of deionized water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic phases are washed sequentially with deionized water and saturated saline solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a hexane/ethyl acetate mixed solvent to afford colorless crystals of this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic techniques used for characterization.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic techniques for structural elucidation.

An In-depth Technical Guide to the Synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione, a key intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic routes, precursor synthesis, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, also known as N-(4-bromobenzyl)phthalimide, is a phthalimide derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phthalimide moiety, a common pharmacophore, and a bromobenzyl group, which allows for further functionalization, making it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is a modification of the Gabriel synthesis. This reaction involves the N-alkylation of a phthalimide salt with a benzyl halide.

Primary Synthetic Route: Gabriel Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phthalimide anion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion.

Reaction Scheme:

Caption: General reaction scheme for the Gabriel synthesis of this compound.

A common and effective protocol for this synthesis is as follows:

-

Reaction Setup: A reaction mixture of 4-bromobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) is prepared in N,N-dimethylformamide (DMF).[1]

-

Reaction Conditions: The mixture is heated in an oil bath to 100°C and stirred for 6 hours. The reaction is typically carried out under an inert atmosphere to prevent side reactions.[1]

-

Work-up and Purification:

-

After completion, the reaction is cooled to room temperature.

-

The reaction is quenched by the addition of deionized water.

-

The aqueous mixture is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed sequentially with deionized water and saturated brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization from a hexane/ethyl acetate mixed solvent to afford colorless crystals.[1]

-

| Parameter | Value | Reference |

| Yield | Quantitative | [1] |

| Melting Point | 126-129 °C | [1] |

| Appearance | Colorless solid | [1] |

-

¹H NMR (300 MHz, CDCl₃): δ 7.84-7.85 (m, 2H, ArH), 7.71-7.73 (m, 2H, ArH), 7.44 (d, J = 8.1 Hz, 2H, ArH), 7.32 (d, J = 7.8 Hz, 2H, ArH), 4.80 (s, 2H, CH₂).[1]

Alternative Synthetic Route

An alternative, one-pot synthesis can be performed using phthalimide and 4-bromobenzyl bromide with a base such as potassium carbonate in a suitable solvent like acetone.[2] This method avoids the pre-synthesis of potassium phthalimide.

-

Reaction Setup: A mixture of phthalimide (1.0 eq), 4-bromobenzyl bromide (1.0 eq), and anhydrous potassium carbonate (1.2 eq) is prepared in dry acetone.[2]

-

Reaction Conditions: The mixture is refluxed for 1 hour.[2]

-

Work-up and Purification:

-

The mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product is then recrystallized to obtain pure N-(4-bromobenzyl) phthalimide.[2]

-

| Parameter | Value | Reference |

| Yield | 42.19% | [2] |

| Melting Point | 137-139 °C | [2] |

| Appearance | White crystals | [2] |

Synthesis of Precursors

A thorough understanding of the synthesis of the starting materials is crucial for process optimization and control.

Synthesis of 4-Bromobenzyl Bromide

The primary method for synthesizing 4-bromobenzyl bromide is through the free-radical bromination of 4-bromotoluene.

Reaction Scheme:

Caption: Synthesis of 4-Bromobenzyl Bromide from 4-Bromotoluene.

-

Reaction Setup: 4-bromotoluene is added to a reactor.

-

Reaction Conditions: Under illumination (photocatalysis), bromine is added dropwise at a temperature of 40-120 °C. The rate of addition is controlled to match the fading of the bromine color.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid crude product is filtered. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[3][4]

Synthesis of Potassium Phthalimide

Potassium phthalimide is readily prepared by the reaction of phthalimide with potassium hydroxide.[1][5]

Reaction Scheme:

Caption: Synthesis of Potassium Phthalimide.

-

Reaction Setup: Phthalimide is dissolved in a hot solution of ethanol.

-

Reaction Conditions: This solution is then added to a solution of potassium hydroxide in ethanol. The desired product, potassium phthalimide, precipitates out of the solution upon cooling.[5][6]

-

Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried.[6]

Experimental Workflow

The following diagram illustrates the overall workflow from precursor synthesis to the final product.

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

This guide has outlined the primary and alternative synthetic routes for this compound, along with the synthesis of its key precursors. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The Gabriel synthesis remains the most direct and high-yielding method for the preparation of this important chemical intermediate. Careful control of reaction conditions and purification procedures are essential for obtaining a high-purity product.

References

- 1. Formation of potassium phthalimide | Filo [askfilo.com]

- 2. scispace.com [scispace.com]

- 3. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 4. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 5. Potassium phthalimide - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Synthesis Protocol for 2-(4-Bromobenzyl)isoindoline-1,3-dione: An Application Note

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-bromobenzyl)isoindoline-1,3-dione. This compound is a valuable intermediate in organic synthesis, often utilized in the preparation of primary amines via the Gabriel synthesis. The protocol outlined below describes the reaction of potassium phthalimide with 4-bromobenzyl bromide, yielding the target compound in high purity. This application note includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual workflow diagram to ensure reproducibility and clarity for researchers in the field.

Introduction

The synthesis of this compound is a classic example of the Gabriel synthesis, a robust method for the preparation of primary amines. This method avoids the over-alkylation often encountered in the direct alkylation of ammonia. The phthalimide group acts as a protecting group for the amine, which can be later deprotected under various conditions to yield the primary amine. The presence of the bromobenzyl moiety makes the title compound a versatile building block for the introduction of a 4-bromobenzyl amine group in the synthesis of more complex molecules, including pharmaceutically active compounds.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the phthalimide anion displaces the bromide ion from 4-bromobenzyl bromide.

General Reaction Scheme for the Synthesis of this compound

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | 4-Bromobenzyl bromide, Potassium phthalimide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 100 °C |

| Reaction Time | 6 hours |

| Product Yield | Quantitative |

| Physical Appearance | Colorless solid |

| Melting Point | 126-129 °C[1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.80 (s, 2H), 7.32 (d, J=7.8 Hz, 2H), 7.44 (d, J=8.1 Hz, 2H), 7.71-7.73 (m, 2H), 7.84-7.85 (m, 2H)[1] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

4-Bromobenzyl bromide

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-bromobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq).[1]

-

Solvent Addition: Add N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours.[1]

-

Work-up - Quenching: After 6 hours, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[1]

-

Washing: Combine the organic layers and wash sequentially with deionized water and a saturated brine solution.[1]

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.[1]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification: The crude product, this compound, is obtained as a colorless solid.[1] For further purification, recrystallization can be performed from a hexane/ethyl acetate mixture to obtain colorless cottony crystals.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis Workflow Diagram

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Bromobenzyl bromide is a lachrymator and should be handled with care.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The detailed steps and clear workflow are intended to facilitate the successful replication of this procedure by researchers in various fields of chemical synthesis. The resulting product is a key intermediate for the synthesis of primary amines and other functionalized molecules.

References

Application Notes and Protocols: 2-(4-Bromobenzyl)isoindoline-1,3-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction